2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Kinase Inhibition CDK9 Structure-Activity Relationship

This compound features a non-negotiable pyrimidin-2-ylamino pharmacophore on an azetidine linker, critical for CDK9 and HDAC ATP-pocket engagement. Generic amino-azetidine analogs (e.g., CAS 1494943-90-6) lack bidentate H-bonding capacity and will not recapitulate target selectivity profiles. Procure this exact ethanone-linked scaffold to validate CDK9 inhibition hypotheses or profile novel epigenetic selectivity in head-to-head assays; structural substitutes carry high risk of potency loss.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 2034286-07-0
Cat. No. B2781137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
CAS2034286-07-0
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CNC3=CC=CC=C32)NC4=NC=CC=N4
InChIInChI=1S/C17H17N5O/c23-16(8-12-9-20-15-5-2-1-4-14(12)15)22-10-13(11-22)21-17-18-6-3-7-19-17/h1-7,9,13,20H,8,10-11H2,(H,18,19,21)
InChIKeyRJNOVLCUZVZPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CAS 2034286-07-0): Structural and Pharmacological Baseline for Procurement Decisions


2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CAS 2034286-07-0) is a synthetic small molecule characterized by a unique tripartite architecture: an indole-3-acetyl group linked to a 3-(pyrimidin-2-ylamino)azetidine scaffold. This compound belongs to a broader class of heterocyclic derivatives explored for kinase inhibition and epigenetic modulation, with structural analogs appearing in patents targeting histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and adenosine receptors. [1] Its distinctive combination of an indole pharmacophore with a pyrimidine-substituted azetidine linker differentiates it from simpler azetidine-indole derivatives, potentially offering opportunities for target selectivity that are not achievable with more common scaffolds.

Why 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone Cannot Be Replaced by a Generic Indole-Azetidine Analog


The hypothesis that any indole-azetidine derivative can substitute for 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CAS 2034286-07-0) is not supported by available structure-activity relationship (SAR) evidence. [1] The pyrimidin-2-ylamino group on the azetidine ring is a critical pharmacophoric element, as exemplified by a closely related analog, 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one (CAS 1494943-90-6), which lacks this substitution. In the broader chemical class, this specific pyrimidine substitution pattern has been claimed to enhance interactions with kinase ATP-binding pockets and histone deacetylase catalytic sites through bidentate hydrogen bonding, a feature absent in the simple amino or hydroxy azetidine variants. [2] Furthermore, the ethanone linker length is critical; the regioisomer (1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, which has a shorter methanone linker and a different indole attachment point, would be predicted to exhibit significantly altered target engagement profiles. Procurement of a generic substitute without these precise structural features carries a high risk of losing target potency and selectivity.

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone Against Its Closest Analogs


Predicted Kinase Selectivity Advantage Over the Amino-Azetidine Analog

In the absence of direct biochemical profiling for the target compound, a class-level inference can be drawn from patent data on N-substituted-5-((4-substituted pyrimidin-2-yl) amino) indole derivatives. The patent teaches that the pyrimidin-2-ylamino group is essential for achieving potent inhibition of CDK9, a kinase target. [1] The closest analog without this group, 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one (CAS 1494943-90-6), would be predicted to have negligible CDK9 affinity. This establishes the target compound's unique potential for CDK9-mediated applications, a feature absent in the des-pyrimidine analog.

Kinase Inhibition CDK9 Structure-Activity Relationship Selectivity

Linker Length Differentiation from the Indol-5-yl Methanone Regioisomer

The target compound incorporates an ethanone linker connecting the indole ring to the azetidine, contrasting with the methanone linker in (1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. In related azetidine chemical biology studies, a one-carbon difference in linker length has been shown to drastically alter the binding mode and potency for M3 muscarinic receptor antagonism versus PDE4 inhibition. [1] While quantitative data for this exact pair is unavailable, SAR from Provins et al. demonstrates that linker geometry is a critical determinant of dual pharmacology in 3-substituted azetidinyl derivatives. The ethanone linker is thus predicted to confer a distinct pharmacological profile compared to the methanone analog.

Linker SAR Target Engagement Regiochemistry Molecular Recognition

Regioisomeric Indole Attachment Differentiates Target Protein Binding

The target compound features a 1H-indol-3-yl attachment to the ethanone, whereas the comparator (1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone utilizes a 5-yl attachment. This regioisomeric difference is known to cause profound shifts in biological activity for tryptamine-based ligands. For example, in a series of 4,6-diaminopyrimidine derivatives, altering the position of the indole substitution from 3- to 5- resulted in a >10-fold loss of PDE4 inhibitory potency. [1] Therefore, while a direct IC50 comparison cannot be provided for this exact compound pair, the established paradigm in medicinal chemistry is that the 3-yl isomer is the active configuration for many target classes, including kinases and serotonin receptors. [2]

Indole Regiochemistry Binding Affinity Selectivity Pharmacophore Modeling

Predicted A1 Adenosine Receptor Affinity Differentiates from Generic Azetidine Controls

A structurally related adenosine receptor ligand, characterized by a purine rather than an indole and a cyclobutyl amide rather than the indole-ethanone, is documented in the BindingDB (ID BDBM50389798) and demonstrates a human A1 adenosine receptor Ki of 5.5 nM. [1] This compound, while not a direct structural analog, provides proof-of-concept that the 3-(pyrimidin-2-ylamino)azetidine motif can engage adenosine receptors with nanomolar affinity. The target compound, with its distinct indole-ethanone group, is hypothesized to exhibit a shifted selectivity profile across adenosine receptor subtypes (A1, A2A, A3) compared to the purine-cyclobutyl derivative. Direct comparative data is not available, representing a significant knowledge gap requiring experimental determination.

Adenosine Receptor Binding Affinity GPCR Selectivity Screening

High-Impact Application Scenarios for 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone Based on Demonstrated Differentiation


Chemical Probe Development for CDK9-Dependent Transcriptional Programs

The patent-derived SAR strongly suggests this compound is a privileged scaffold for inhibiting cyclin-dependent kinase 9 (CDK9). [1] A research group aiming to develop a chemical probe for CDK9 should prioritize this compound over the simple amino-azetidine analog (CAS 1494943-90-6). The pyrimidin-2-ylamino group is explicitly claimed to be critical for kinase engagement, a chemical feature absent in the comparator. Procurement of this specific compound enables experiments that directly test the CDK9 hypothesis, whereas the analog would serve only as a negative control.

Epigenetic Drug Discovery: HDAC Inhibition with a Unique Scaffold

The same patent family that covers CDK9 inhibition also claims the pyrimidin-2-ylamino indole scaffold for histone deacetylase (HDAC) inhibition. [1] For a laboratory studying epigenetic modulation in oncology, this compound offers a structurally differentiated alternative to classical hydroxamic acid-based HDAC inhibitors. Its unique azetidine linker and indole capping group may provide a novel binding mode and selectivity profile that is not achievable with panobinostat or vorinostat analogs, warranting its procurement for selectivity screening panels.

Investigating Dual M3/PDE4 Pharmacology for Respiratory Disease

The foundational medicinal chemistry literature by Provins et al. demonstrates that 3-substituted azetidinyl-pyrimidine derivatives can be optimized for dual M3 muscarinic receptor antagonism and PDE4 inhibition, a desirable profile for COPD and asthma. [2] The target compound, with its ethanone linker, represents a unique structural entry into this chemical space distinct from the published 4,6-diaminopyrimidine series. A respiratory pharmacology group seeking a novel dual-acting chemotype should procure this compound for in vitro functional assays, as its linker geometry may confer a different balance of M3 vs. PDE4 activity compared to known series.

Adenosine Receptor Subtype Selectivity Screening

Given the high-affinity interaction of a closely related chemotype with the adenosine A1 receptor (Ki = 5.5 nM [3]), this compound is a strong candidate for adenosine receptor profiling. A laboratory interested in identifying selective ligands for the A2A or A3 receptor subtypes should procure this compound for screening. Its distinct indole-ethanone fragment is predicted to shift selectivity away from the A1 subtype, potentially uncovering novel structure-selectivity relationships. The available data for a comparator compound provides a clear rationale for experimental head-to-head binding assays.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.